molecular formula C9H11N3O B1343029 1-(Pyridin-3-YL)piperazin-2-one CAS No. 345311-00-4

1-(Pyridin-3-YL)piperazin-2-one

Cat. No.: B1343029
CAS No.: 345311-00-4
M. Wt: 177.2 g/mol
InChI Key: LCLQIOFEFBAKAH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyridine ring. This compound is known for its diverse biological activities and is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .

Scientific Research Applications

1-(Pyridin-3-YL)piperazin-2-one has a wide range of scientific research applications:

Safety and Hazards

The safety information for “1-(Pyridin-3-YL)piperazin-2-one” indicates that it has a GHS07 pictogram with a warning signal word. The hazard statements include H302, H315, H319, and H335 .

Future Directions

Piperazine derivatives have a wide range of biological and pharmaceutical activity, and they are widely employed in various drugs . Therefore, the future directions for “1-(Pyridin-3-YL)piperazin-2-one” could involve further development and testing for potential pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly as a ligand that can bind to specific enzymes and proteins. This compound has been shown to interact with histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties . The interaction with histamine H3 receptors can modulate neurotransmitter release, while binding to sigma-1 receptors can influence cellular signaling pathways. Additionally, this compound can interact with other biomolecules, such as transporters and ion channels, affecting their function and regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can alter the release of neurotransmitters like dopamine and serotonin, impacting neuronal communication and function . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling cascades, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an antagonist at histamine H3 and sigma-1 receptors, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in neurotransmitter release, ion channel activity, and other cellular processes. Additionally, this compound may influence enzyme activity by binding to active sites or allosteric sites, modulating their function and catalytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impact. Studies have shown that this compound is relatively stable under standard storage conditions, with a melting point of 105-106°C . Its stability in biological systems may vary, and degradation products could influence its activity and efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, including changes in receptor expression and signaling pathway modulation.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and neurotransmitter release. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolism . Threshold effects, where a specific dosage level triggers a significant biological response, are also important to consider in the context of therapeutic applications and safety assessments.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall bioavailability . For example, transporters in the cell membrane may facilitate the uptake of this compound into cells, while binding proteins within the cytoplasm can affect its intracellular distribution and activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus could influence gene expression, while distribution to the mitochondria might affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-YL)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which can then be deprotected to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-YL)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-YL)piperazin-2-one is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-pyridin-3-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQIOFEFBAKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619047
Record name 1-(Pyridin-3-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345311-00-4
Record name 1-(Pyridin-3-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bis(1,1-dimethylethyl)diazenedicarboxylate (4.1 g, 18 mmol) in tetrahydrofuran (100 mL) was added dropwise to a stirred, cooled (0° C.) solution of 2-[(2-hydroxyethyl)amino]-N-(3-pyridinyl)acetamide (Description 142, 2.5 g, 13 mmol) and tributylphosphine (4.2 mL, 16.9 mmol) in tetrahydrofuran (300 mL) and the mixture was stirred at room temperature for 16 hours. Ethereal hydrogen chloride (1M, 10 mL) was added and the mixture was stirred at room temperature for 1 hour. Triethylamine (6 mL, 42 mmol) was added the solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH/NH3(Aq.) (90:10:1), to give the title compound (800 mg, 35%). m/z (ES+) 178 (M+1).
[Compound]
Name
Bis(1,1-dimethylethyl)diazenedicarboxylate
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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